5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole
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Overview
Description
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Scientific Research Applications
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and amides under acidic or basic conditions.
Introduction of the chloroethyl group: This step involves the alkylation of the oxazole ring with a chloroethyl halide in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Attachment of the trimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using trimethylbenzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure efficient mixing and reaction control.
High-purity reagents: To minimize impurities and side reactions.
Optimized reaction conditions: Such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Dihydrooxazole derivatives.
Substitution: Compounds with different functional groups replacing the chloroethyl group.
Mechanism of Action
The mechanism by which 5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-(1-Chloroethyl)-3-phenyl-4,5-dihydro-1,2-oxazole
- 5-(1-Chloroethyl)-3-(2,4-dimethylphenyl)-4,5-dihydro-1,2-oxazole
- 5-(1-Chloroethyl)-3-(2,6-dimethylphenyl)-4,5-dihydro-1,2-oxazole
Uniqueness
5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole stands out due to the presence of the trimethylphenyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
5-(1-chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)15)17-16-12/h5-6,11,13H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQLEFJCIUKFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC(C2)C(C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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